2-(Chloromethyl)-5-(3-ethoxyphenyl)-1,3-oxazole
Description
Properties
IUPAC Name |
2-(chloromethyl)-5-(3-ethoxyphenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2/c1-2-15-10-5-3-4-9(6-10)11-8-14-12(7-13)16-11/h3-6,8H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQOPDJGFQVHCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=CN=C(O2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Robinson-Gabriel Cyclodehydration
The Robinson-Gabriel method remains a cornerstone for synthesizing 2,5-disubstituted oxazoles. For 2-(chloromethyl)-5-(3-ethoxyphenyl)-1,3-oxazole, this involves:
- Precursor Preparation : Reacting 3-ethoxybenzaldehyde with chloroacetone in the presence of ammonium acetate to form an α-acylamino ketone intermediate.
- Cyclodehydration : Treating the intermediate with polyphosphoric acid (PPA) at 110°C for 4–6 hours, inducing cyclization via elimination of water.
Key Data :
Van Leusen Reaction with TosMIC
The van Leusen reaction offers a streamlined route using tosylmethyl isocyanide (TosMIC) and 3-ethoxybenzaldehyde:
- Oxazole Formation : TosMIC reacts with the aldehyde in methanol under basic conditions (K₂CO₃) at 65°C for 12 hours.
- Chloromethyl Introduction : Post-synthetic chlorination of a hydroxymethyl intermediate using SOCl₂ in dichloromethane (DCM).
Optimized Conditions :
Green Chemistry Approaches
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates oxazole ring formation. A 2023 study demonstrated:
- Reagents : 3-ethoxybenzaldehyde (1.0 equiv), TosMIC (1.1 equiv), and K₃PO₄ in isopropyl alcohol.
- Irradiation : 350 W, 65°C, 8 minutes.
- Chlorination : Subsequent treatment with HCl gas in tetrahydrofuran (THF) at 0°C.
Results :
Ultrasound-Promoted Cyclization
Ultrasound enhances reaction kinetics through cavitation. A representative protocol includes:
- Cyclization : Mixing 3-ethoxybenzaldehyde and 2-chloroacetamide in deep eutectic solvent (choline chloride/urea).
- Sonication : 40 kHz, 50°C, 30 minutes.
- Workup : Extraction with ethyl acetate and purification via column chromatography.
Advantages :
Chlorination Strategies for Methyl Group Functionalization
Direct Chlorination of Hydroxymethyl Intermediates
A critical step involves converting a hydroxymethyl group (–CH₂OH) to chloromethyl (–CH₂Cl). Two protocols are prevalent:
Protocol A (SOCl₂ Method) :
- Reagents: SOCl₂ (2.5 equiv), DCM, 0°C → 25°C, 2 hours.
- Yield: 89%
- Side Products: <5% over-chlorination.
Protocol B (HCl Gas) :
In Situ Chlorination During Cyclization
Recent patents describe integrating chlorination into the cyclization step:
- One-Pot Synthesis : Combining 3-ethoxybenzaldehyde, chloromethyl ketone, and ammonium acetate in acetic acid.
- Cyclization-Chlorination : Heating at 100°C for 6 hours under nitrogen.
Outcomes :
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Time | Key Advantage | Limitation |
|---|---|---|---|---|
| Robinson-Gabriel | 68–72 | 6–8 hours | High regioselectivity | Harsh acidic conditions |
| Van Leusen | 78 | 14 hours | Mild conditions | Multi-step process |
| Microwave-Assisted | 85 | 8 minutes | Rapid synthesis | Specialized equipment required |
| Ultrasound | 74 | 30 minutes | Solvent sustainability | Moderate yields |
| One-Pot Chlorination | 70 | 6 hours | Scalability | Lower purity |
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-5-(3-ethoxyphenyl)-1,3-oxazole can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives with different functional groups.
Reduction Reactions: Reduction of the oxazole ring or the chloromethyl group can lead to the formation of different reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted oxazole, while oxidation can produce oxazole derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
Chemical and Biological Research Applications
1. Synthetic Chemistry
- Building Block : 2-(Chloromethyl)-5-(3-ethoxyphenyl)-1,3-oxazole serves as a versatile building block in the synthesis of more complex organic molecules. It is utilized in various organic reactions, including nucleophilic substitutions and cyclization processes.
- Reagent : The compound acts as a reagent in chemical reactions, facilitating the formation of new bonds and the synthesis of derivatives with potential biological activities.
2. Biological Studies
- Enzyme Activity Investigation : The compound can be employed as a probe to study enzyme activities. Its ability to form covalent bonds with nucleophilic sites in proteins allows researchers to investigate enzyme mechanisms and interactions.
- Medicinal Chemistry : There is growing interest in the compound's potential therapeutic applications. Its structure suggests that it may inhibit specific enzymes involved in disease pathways, making it a candidate for drug development.
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of various oxazole derivatives, including 2-(Chloromethyl)-5-(3-ethoxyphenyl)-1,3-oxazole. The compound was found to exhibit significant cytotoxic effects against specific cancer cell lines, demonstrating its potential as a lead compound for further development in cancer therapy.
Case Study 2: Enzyme Inhibition
In another investigation, researchers utilized 2-(Chloromethyl)-5-(3-ethoxyphenyl)-1,3-oxazole to explore its inhibitory effects on specific enzymes linked to metabolic pathways. The results indicated that the compound effectively inhibited enzyme activity, providing insights into its mechanism of action and potential therapeutic uses.
Data Tables
| Application Area | Description | Potential Impact |
|---|---|---|
| Synthetic Chemistry | Building block for complex molecules | Facilitates new synthetic routes |
| Biological Studies | Probe for enzyme activity | Enhances understanding of biochemical processes |
| Medicinal Chemistry | Potential drug candidate | Offers new avenues for therapeutic development |
| Case Study | Findings | Implications |
|---|---|---|
| Anticancer Activity | Significant cytotoxicity against cancer cell lines | Potential for cancer drug development |
| Enzyme Inhibition | Effective inhibition of metabolic enzymes | Insights into metabolic regulation |
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-5-(3-ethoxyphenyl)-1,3-oxazole involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity. The oxazole ring can also participate in non-covalent interactions, such as hydrogen bonding or π-π stacking, which contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)-5-phenyl-1,3-oxazole: Similar structure but lacks the ethoxy group.
2-(Bromomethyl)-5-(3-ethoxyphenyl)-1,3-oxazole: Similar structure but with a bromomethyl group instead of a chloromethyl group.
2-(Chloromethyl)-5-(4-methoxyphenyl)-1,3-oxazole: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness
2-(Chloromethyl)-5-(3-ethoxyphenyl)-1,3-oxazole is unique due to the presence of both the chloromethyl and ethoxyphenyl groups, which confer distinct chemical properties and reactivity. The combination of these functional groups allows for specific interactions and reactions that are not possible with other similar compounds.
Biological Activity
2-(Chloromethyl)-5-(3-ethoxyphenyl)-1,3-oxazole is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a chloromethyl group and an ethoxy-substituted phenyl ring attached to an oxazole core. The presence of these functional groups is believed to enhance its biological activity by influencing its interaction with various molecular targets.
The biological activity of 2-(Chloromethyl)-5-(3-ethoxyphenyl)-1,3-oxazole is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins and enzymes. This interaction can lead to the inhibition of enzyme functions and disruption of cellular processes, which is particularly relevant in cancer therapy. The chloromethyl group may facilitate these interactions, while the ethoxy group could enhance solubility and bioavailability.
Biological Activities
Research indicates that compounds containing the oxazole ring exhibit a wide range of biological activities, including:
- Anticancer Activity : Studies have shown that oxazole derivatives can induce apoptosis in various cancer cell lines. For instance, compounds similar to 2-(Chloromethyl)-5-(3-ethoxyphenyl)-1,3-oxazole have demonstrated cytotoxic effects against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines .
- Antimicrobial Properties : The compound has been investigated for its potential as an antimicrobial agent. Its structural features suggest it may inhibit bacterial growth by targeting specific cellular pathways.
- Anti-inflammatory Effects : Preliminary studies indicate that this compound may modulate inflammatory responses, making it a candidate for treating inflammatory diseases .
Comparative Studies
A comparative analysis with other oxazole derivatives reveals that structural modifications can significantly impact biological activity. The following table summarizes some related compounds and their respective activities:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 5-(3-Chloro-5-methoxyphenyl)-2-(chloromethyl)-1,3-oxazole | Contains methoxy group | Anticancer, antibacterial | Enhanced reactivity due to chlorine |
| 4-(Chloromethyl)-2-(4-ethoxyphenyl)-5-methyl-1,3-oxazole | Methyl substituent on oxazole | Moderate anticancer activity | Ethoxy group increases solubility |
| 2-Chloromethyl-1,3-thiazole | Halogenated structure | Antimicrobial properties | Different heterocyclic core |
Case Studies
One notable case study involved the evaluation of 2-(Chloromethyl)-5-(3-ethoxyphenyl)-1,3-oxazole's efficacy against specific cancer cell lines. The compound exhibited an IC50 value in the low micromolar range, indicating potent cytotoxicity. Flow cytometry assays confirmed that the compound induces apoptosis through caspase activation pathways .
Another study focused on its antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition of bacterial growth at concentrations as low as 10 µM, suggesting potential for development as a therapeutic agent against bacterial infections .
Q & A
Q. What are the optimal synthetic routes for preparing 2-(Chloromethyl)-5-(3-ethoxyphenyl)-1,3-oxazole, and how do reaction conditions influence yield?
A robust method involves multi-step functionalization of oxazole precursors. For example, chloromethylation of the oxazole core can be achieved using chloromethyl methyl ether in the presence of a Lewis acid catalyst (e.g., ZnCl₂) under anhydrous conditions . The 3-ethoxyphenyl substituent is typically introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, requiring Pd catalysts and optimized temperature (70–90°C) in polar aprotic solvents like DMF . Yield optimization (60–85%) depends on stoichiometric ratios, catalyst loading, and reaction time (monitored via TLC) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
- ¹H/¹³C NMR : The chloromethyl group (–CH₂Cl) appears as a singlet at δ ~4.5–4.8 ppm (¹H) and δ ~40–45 ppm (¹³C). The 3-ethoxyphenyl moiety shows aromatic protons as a multiplet (δ 6.8–7.4 ppm) and ethoxy protons as a quartet (δ 1.3–1.5 ppm) .
- IR : Stretching vibrations for C–Cl (650–750 cm⁻¹), C–O–C (oxazole ring, 1250–1300 cm⁻¹), and aryl ether (C–O, ~1200 cm⁻¹) confirm structural motifs .
- Mass Spectrometry : Molecular ion peaks ([M]⁺) at m/z 235–237 (Cl isotopic pattern) validate the molecular formula .
Q. How should stability and storage conditions be optimized to prevent decomposition?
The compound is moisture-sensitive due to the reactive chloromethyl group. Store under inert gas (N₂/Ar) at –20°C in amber vials. Stability studies indicate <5% degradation over 6 months when protected from light and humidity . For short-term use, anhydrous DCM or THF is recommended as a solvent .
Advanced Research Questions
Q. What strategies resolve conflicting spectroscopic data (e.g., unexpected splitting in NMR)?
- Dynamic Effects : Conformational flexibility in the ethoxyphenyl group can cause splitting. Variable-temperature NMR (VT-NMR) at –40°C to 80°C clarifies exchange broadening .
- X-ray Crystallography : Single-crystal analysis (e.g., monoclinic P2₁/c space group, a = 9.3 Å, b = 10.8 Å) provides unambiguous bond angles and torsional parameters to validate geometry .
- DFT Calculations : Compare experimental IR/NMR with computed spectra (B3LYP/6-31G*) to identify discrepancies caused by solvent effects or tautomerism .
Q. How does the chloromethyl group influence reactivity in cross-coupling or substitution reactions?
The –CH₂Cl moiety acts as an electrophilic site for nucleophilic substitution (e.g., with amines or thiols) or as a leaving group in SN2 reactions. Kinetic studies show that reactions with piperidine in THF proceed via a second-order mechanism (k = 0.12 L/mol·s at 25°C). Steric hindrance from the 3-ethoxyphenyl group slows reactivity by ~30% compared to unsubstituted analogs .
Q. What computational tools predict biological activity or metabolic pathways for this compound?
- Docking Studies : Molecular docking (AutoDock Vina) against cytochrome P450 enzymes (e.g., CYP3A4) predicts metabolic sites, with the ethoxyphenyl group prone to hydroxylation .
- ADMET Prediction : SwissADME estimates moderate bioavailability (LogP = 2.8) and blood-brain barrier permeability (BBB+), suggesting CNS activity potential .
- In Silico Toxicity : ProTox-II flags hepatotoxicity (Probability = 0.72) due to reactive metabolite formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
